Stenorol - 57426-42-3

Stenorol

Catalog Number: EVT-8044329
CAS Number: 57426-42-3
Molecular Formula: C16H18Br2ClN3O3
Molecular Weight: 495.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Halofuginone Hydrobromide is the hydrobromide salt of halofuginone, a semisynthetic quinazolinone alkaloid anticoccidial derived from the plant Dichroa febrifuga, with antifibrotic and potential antineoplastic activities. Halofuginone specifically inhibits collagen type I gene expression and matrix metalloproteinase 2 (MMP-2) gene expression, which may result in the suppression of angiogenesis, tumor stromal cell development, and tumor cell growth. These effects appear to be due to halofuginone-mediated inhibition of the collagen type I and MMP-2 promoters. Collagen type I and MMP-2 play important roles in fibro-proliferative diseases.
See also: Bambermycins; Halofuginone Hydrobromide (component of); Halofuginone Hydrobromide; Lincomycin (component of) ... View More ...
Classification

Halofuginone hydrobromide falls under the category of quinazolinone derivatives. Its chemical formula is C16H17BrClN3HBrC_{16}H_{17}BrClN_3\cdot HBr with a molecular weight of 495.60 g/mol . The compound is recognized for its pharmacological properties, including its ability to inhibit certain cellular processes, making it valuable in both agricultural and potential therapeutic applications.

Synthesis Analysis

The synthesis of halofuginone hydrobromide involves several steps and can be achieved through various methods. A notable synthetic route includes:

  1. Starting Materials: The synthesis begins with 7-bromo-6-chloro-3-(3-chloroacetonyl) quinazolin-4(3H)-one.
  2. Reaction Steps:
    • A four-step reaction sequence is typically employed, where the initial compound undergoes cyclization and subsequent reactions with amines and other reagents.
    • Key reagents include potassium tert-butoxide as a catalyst and ethanol as a solvent, which are crucial for optimizing yields during large-scale production .
  3. Yield and Purification: The final product is often purified through recrystallization techniques, yielding high purity levels (up to 96%) .

The synthesis parameters such as temperature, reaction time, and solvent choice are critical for maximizing yield and purity.

Molecular Structure Analysis

The molecular structure of halofuginone hydrobromide features a complex arrangement typical of quinazolinones:

  • Core Structure: The core structure consists of a fused ring system that includes both aromatic and heterocyclic components.
  • Functional Groups: Key functional groups include bromine and chlorine substituents, which contribute to the compound's biological activity.
  • Isomerism: Halofuginone exists as a racemic mixture containing both cis and trans isomers, with the trans isomer being predominant in formulations .

The structural analysis can be further elucidated using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Chemical Reactions Analysis

Halofuginone hydrobromide participates in various chemical reactions that can alter its structure or enhance its activity:

  1. Hydrolysis: Under acidic or basic conditions, halofuginone can undergo hydrolysis, affecting its stability and bioactivity.
  2. Reactions with Amines: The compound can react with different amines to form derivatives that may have enhanced or altered pharmacological properties.
  3. Dehalogenation: Reactions involving the removal of halogen atoms can lead to new derivatives with potentially different activities .

These reactions are significant for developing analogs with improved efficacy or reduced toxicity.

Mechanism of Action

Halofuginone exerts its effects primarily through the inhibition of collagen type I synthesis in fibroblasts, which plays a crucial role in various cellular processes including inflammation and fibrosis.

  • Targeting Cellular Pathways: It modulates signaling pathways related to transforming growth factor-beta (TGF-β), which is pivotal in fibrotic processes.
  • Antiproliferative Effects: The compound has demonstrated antiproliferative effects on various cell lines, suggesting potential applications beyond veterinary medicine into human therapeutics .

Research indicates that halofuginone's mechanism involves complex interactions at the molecular level, influencing gene expression related to cell growth and differentiation.

Physical and Chemical Properties Analysis

Halofuginone hydrobromide exhibits several notable physical and chemical properties:

  • Appearance: It typically appears as a white crystalline powder.
  • Solubility: The compound is soluble in water and organic solvents like ethanol.
  • Melting Point: Halofuginone has a melting point ranging from 170 °C to 249 °C depending on its form .
  • Stability: Stability studies indicate that halofuginone maintains its integrity under controlled storage conditions but may degrade under extreme temperatures or humidity .

These properties are essential for determining appropriate storage conditions and formulation strategies.

Applications

Stenorol (halofuginone hydrobromide) has several significant applications:

  1. Veterinary Medicine: Primarily used as an anti-coccidial agent in poultry to prevent coccidiosis, a parasitic disease affecting the intestines.
  2. Research Applications: Investigated for potential therapeutic effects against fibrotic diseases and certain cancers due to its ability to modulate collagen synthesis .
  3. Agricultural Use: Employed in feed additives to enhance animal health and productivity by reducing disease incidence.

Research continues into expanding its utility across various fields, including human medicine.

Historical Context and Development of Stenorol in Veterinary Pharmacology

Origins of Halofuginone as a Derivative of Febrifugine Alkaloids

Halofuginone, the active compound in Stenorol®, traces its pharmacological lineage to febrifugine, a naturally occurring quinazolinone alkaloid isolated from the herb Dichroa febrifuga Lour. For centuries, traditional Chinese medicine utilized extracts of this plant's leaves and roots to treat malaria—a protozoan parasitic disease analogous to avian coccidiosis in its pathophysiological mechanisms. The structural derivation of halofuginone from febrifugine represents a bridge between ethnopharmacology and modern synthetic veterinary medicine [1].

Although contemporary halofuginone is produced through chemical synthesis, its molecular design remains intrinsically linked to its botanical precursor. This synthesis strategy ensures standardized potency while preserving the antiparasitic activity empirically validated through historical use. The transition from crude plant extracts to a defined synthetic active pharmaceutical ingredient (API) exemplifies the evolution of veterinary pharmacology from materia medica to precision chemistry [1] [7].

Evolution of Stenorol as a Synthetic Coccidiostat in Poultry Production

Stenorol® emerged in the 1970s as a structurally unique anticoccidial agent, distinct from ionophores and other synthetic coccidiostats used in poultry production. Its development responded to the critical need for compounds with novel mechanisms of action to counteract emerging resistance to existing therapies. Unlike polyether ionophores (e.g., monensin, salinomycin) or chemical agents like robenidine, halofuginone belongs to a singular chemical class with no structural analogs among commercially available coccidiostats [1] [4].

Table 1: Efficacy Profile of Halofuginone (3ppm) Against Key Turkey Eimeria Species

Eimeria SpeciesControl ParametersEfficacy OutcomeStudy Design
E. meleagrimitisLivability, weight gain, lesion scoresNear-complete prevention8 battery trials (16-day duration)
E. adenoeidesOocyst production, morbidityHighly effectiveBeltsville Small White turkeys
E. gallopavonisFeed efficiency, dropping scoresSignificant suppressionControlled challenge studies
E. dispersaAll measured parametersRobust efficacy across metricsMultiple replication studies

[2]

The compound’s broad-spectrum efficacy against economically significant Eimeria species in both chickens and turkeys was established through rigorous battery trials. Research demonstrated that dietary inclusion at 3 ppm significantly controlled infections caused by E. meleagrimitis—a species particularly problematic in young turkeys and a recognized predisposing factor for necrotic enteritis. This specificity positioned Stenorol® as a strategic intervention during the high-risk brooding phase (first 5-6 weeks) in turkey production systems [1] [2].

Regulatory Milestones in EU Authorization and Re-evaluation Processes

The European regulatory pathway for veterinary coccidiostats like Stenorol® operates under centralized authorization procedures governed by the European Medicines Agency (EMA). Marketing Authorizations (MAs) for such products are initially valid for five years from the Commission Decision notification date. Renewal applications must be submitted at least nine months before expiry, triggering a comprehensive re-evaluation of benefit-risk profiles based on accumulated pharmacovigilance data and technical progress [3] [6].

Post-authorization regulatory requirements include:

  • Annual Re-assessment: Products authorized under exceptional circumstances (e.g., limited target populations) undergo annual renewal until sufficient real-world evidence is accumulated [6].
  • GMP Compliance: Manufacturers must provide current certificates (≤3 years old) from EEA authorities or Mutual Recognition Agreement (MRA) partners, confirming adherence to Good Manufacturing Practices [3].
  • Active Substance Monitoring: Mandatory declarations confirming API manufacturers operate under GMP guidelines for starting materials, per Article 46(f) of Directive 2001/83/EC [3].

Table 2: Key EU Regulatory Provisions Affecting Stenorol®

Regulatory FrameworkProvisions Relevant to Stenorol®Compliance Requirements
Regulation (EC) No 726/2004Initial Marketing AuthorizationComprehensive quality/safety dossier (Modules 1-5)
Directive 2001/83/EC (Article 46f)Active substance manufacturingQP declaration of GMP compliance
Guideline on Renewals (EMEA/CHMP/2990/00 Rev.5)Renewal documentationAddenda to Quality/Non-clinical/Clinical Overviews
Regulation (EU) 2023/607Transitional provisionsAdherence to extended timelines for legacy products

[3] [8]

The transition to unlimited validity occurs only after the first renewal, contingent upon the EMA's assessment of the product’s risk-benefit profile. For Stenorol®, integration into rotation programs with ionophores (e.g., Monimax®) reflects adherence to regulatory principles of resistance management, a key consideration in re-evaluation processes [1] [3].

Properties

CAS Number

57426-42-3

Product Name

Stenorol

IUPAC Name

7-bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;hydrobromide

Molecular Formula

C16H18Br2ClN3O3

Molecular Weight

495.6 g/mol

InChI

InChI=1S/C16H17BrClN3O3.BrH/c17-11-6-13-10(5-12(11)18)16(24)21(8-20-13)7-9(22)4-14-15(23)2-1-3-19-14;/h5-6,8,14-15,19,23H,1-4,7H2;1H/t14-,15+;/m1./s1

InChI Key

SJUWEPZBTXEUMU-LIOBNPLQSA-N

SMILES

C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O.Br

Canonical SMILES

C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O.Br

Isomeric SMILES

C1C[C@@H]([C@H](NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O.Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.